molecular formula C11H24Cl2N2 B11861443 4-(2-(Pyrrolidin-1-yl)ethyl)piperidine dihydrochloride

4-(2-(Pyrrolidin-1-yl)ethyl)piperidine dihydrochloride

Cat. No.: B11861443
M. Wt: 255.22 g/mol
InChI Key: BMWLVOPGJBCVFD-UHFFFAOYSA-N
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Description

4-(2-(Pyrrolidin-1-yl)ethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C11H22N2·2HCl It is a derivative of piperidine and pyrrolidine, both of which are nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Pyrrolidin-1-yl)ethyl)piperidine dihydrochloride typically involves the reaction of piperidine with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of pyrrolidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Pyrrolidin-1-yl)ethyl)piperidine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction can yield secondary amines .

Scientific Research Applications

4-(2-(Pyrrolidin-1-yl)ethyl)piperidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(Pyrrolidin-1-yl)ethyl)piperidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

    4-(1-Pyrrolidinyl)piperidine: Similar in structure but lacks the ethyl group.

    Pyrrolidine: A simpler structure with only the pyrrolidine ring.

    Piperidine: Contains only the piperidine ring.

Uniqueness

4-(2-(Pyrrolidin-1-yl)ethyl)piperidine dihydrochloride is unique due to the presence of both pyrrolidine and piperidine rings, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H24Cl2N2

Molecular Weight

255.22 g/mol

IUPAC Name

4-(2-pyrrolidin-1-ylethyl)piperidine;dihydrochloride

InChI

InChI=1S/C11H22N2.2ClH/c1-2-9-13(8-1)10-5-11-3-6-12-7-4-11;;/h11-12H,1-10H2;2*1H

InChI Key

BMWLVOPGJBCVFD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC2CCNCC2.Cl.Cl

Origin of Product

United States

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